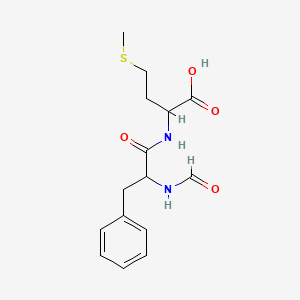

FOR-PHE-MET-OH

CAS No.: 60461-13-4

Cat. No.: VC3770194

Molecular Formula: C15H20N2O4S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60461-13-4 |

|---|---|

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 2-[(2-formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21) |

| Standard InChI Key | QXQWSZPNISDOON-UHFFFAOYSA-N |

| SMILES | CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |

Introduction

Chemical Structure and Properties

Molecular Composition

N-formylmethionylphenylalanine has the molecular formula C15H20N2O4S with a molecular weight of 324.4 g/mol . The compound features a formyl group attached to the amino terminus of methionine, which is then peptide-bonded to phenylalanine. This structure gives the molecule its distinctive chemical properties and biological activities.

Structural Characteristics

The compound is characterized by:

-

A formyl group (HCO-) at the N-terminus

-

A methionine residue containing a sulfur atom in its side chain

-

A phenylalanine residue with its characteristic aromatic ring

-

A free carboxylic acid group at the C-terminus

The IUPAC name for this compound is 2-[[2-formamido-4-(methylthio)-1-oxobutyl]amino]-3-phenylpropanoic acid, reflecting its complex molecular structure . The presence of both the sulfur-containing methionine side chain and the aromatic phenylalanine group contributes to its unique chemical properties and biological functions.

Physical Properties

Biological Activity and Function

Role in Immune Response

N-formylmethionylphenylalanine belongs to the family of N-formylated oligopeptides, which are known for their important roles in immune system activation. The compound acts as a chemotactic peptide that can attract and activate polymorphonuclear leukocytes (PMNs) and macrophages, which are critical components of the body's defense mechanism against infections.

Receptor Interactions

The biological activity of FOR-MET-PHE-OH is primarily mediated through its interactions with specific G-protein-coupled receptors (GPCRs) on the surface of leukocytes. The binding of this compound to formyl peptide receptors (FPRs) triggers intracellular signaling pathways that lead to the mobilization and activation of immune cells, contributing to the chemotactic response.

Oxidative Effects

Research has shown that H-MET-PHE-OH, a related compound without the formyl group, has an oxidation effect on NADPH at a concentration of 5 mM . This suggests that FOR-MET-PHE-OH might also influence redox processes in biological systems, though direct studies on this specific aspect appear limited in the available literature.

Synthesis and Preparation

Solid-Phase Peptide Synthesis

For the synthesis of similar peptides, solid-phase peptide synthesis (SPPS) is frequently employed. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the first amino acid to the resin, followed by deprotection of the amino group and subsequent coupling reactions with additional amino acids .

Purification Methods

After synthesis, peptides like FOR-MET-PHE-OH require purification, which is commonly achieved through high-performance liquid chromatography (HPLC). This ensures the isolation of the desired compound with high purity for subsequent research applications. The search results indicate that such synthetic peptides can be obtained with varying yields depending on the specific synthesis strategy employed .

Comparative Analysis with Related Compounds

Comparison with N-formylmethionyl-leucylphenylalanine

N-formylmethionyl-leucylphenylalanine (fMLP) is a related tripeptide that contains an additional leucine residue between methionine and phenylalanine . While FOR-MET-PHE-OH is a dipeptide, fMLP is a tripeptide with potentially enhanced binding affinity to formyl peptide receptors due to its additional amino acid. Both compounds serve as chemoattractants but may differ in their potency and specificity.

Comparison with Z-Phe-met-OH

Z-Phe-met-OH represents another related dipeptide that features a benzyloxycarbonyl (Z) protecting group on the N-terminal phenylalanine and a methionine residue at the C-terminus. Unlike FOR-MET-PHE-OH, which has methionine at the N-terminus and phenylalanine at the C-terminus, Z-Phe-met-OH has the reverse arrangement of amino acids and utilizes a different N-terminal protecting group.

Comparison with H-Met-Phe-OH

H-Met-Phe-OH is essentially the unformylated version of FOR-MET-PHE-OH, containing free methionine and phenylalanine residues without the formyl group at the N-terminus . The absence of the formyl group might alter its receptor binding properties and biological activities compared to FOR-MET-PHE-OH, particularly in terms of chemotactic potential.

Comparative Properties

The table below summarizes the key differences between these related compounds:

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| FOR-MET-PHE-OH | Formyl-Met-Phe-OH | C15H20N2O4S | 324.4 | Formylated N-terminus |

| N-formylmethionyl-leucylphenylalanine | Formyl-Met-Leu-Phe-OH | C20H29N3O4S | ~407 | Additional leucine residue |

| Z-Phe-met-OH | Z-Phe-Met-OH | C21H24N2O5S | ~416 | Z-protecting group, reversed sequence |

| H-Met-Phe-OH | H-Met-Phe-OH | C14H20N2O3S | ~296 | Unformylated N-terminus |

Research Applications

Immunological Studies

N-formylmethionylphenylalanine has significant applications in immunological research, particularly in studies focusing on chemotaxis and inflammation. As a chemotactic peptide, it can be used to investigate the mechanisms underlying immune cell recruitment and activation in various experimental settings.

Cell Signaling Research

The compound's ability to interact with specific receptors makes it valuable for studying intracellular signaling pathways in leukocytes. Researchers can use FOR-MET-PHE-OH to probe the molecular mechanisms involved in immune cell responses to chemotactic stimuli, providing insights into fundamental aspects of immune system function.

Peptide Chemistry

The synthesis and characterization of FOR-MET-PHE-OH contribute to the broader field of peptide chemistry. The techniques developed for producing such compounds help advance our understanding of peptide structure-function relationships and provide valuable tools for creating novel peptide-based therapeutics.

Current Limitations and Future Perspectives

Research Gaps

Despite the relevance of N-formylmethionylphenylalanine in biochemical research, there appear to be limited comprehensive studies specifically focused on this compound in the current literature. Most research tends to focus on related compounds such as fMLP or uses FOR-MET-PHE-OH as part of broader investigations without exploring its properties in detail.

Future Research Directions

Future studies could benefit from:

-

More detailed characterization of FOR-MET-PHE-OH's pharmacological properties

-

Investigation of structure-activity relationships through systematic modifications

-

Exploration of potential clinical applications based on its biological activities

-

Development of improved synthetic methods for producing the compound at scale

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume